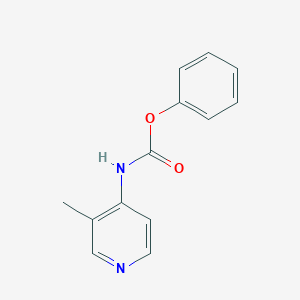
phenyl N-(3-methylpyridin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl N-(3-methylpyridin-4-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound features a phenyl group attached to a carbamate moiety, which is further linked to a 3-methylpyridin-4-yl group. The unique structure of this compound makes it an interesting subject for research and application in different scientific domains.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenyl N-(3-methylpyridin-4-yl)carbamate can be synthesized through various methods. One common approach involves the reaction of phenyl isocyanate with 3-methylpyridin-4-amine in the presence of a suitable solvent such as toluene. The reaction is typically carried out at elevated temperatures to facilitate the formation of the carbamate linkage. Another method involves the use of carbamoyl chlorides, which react with substituted phenols to form the desired carbamate .
Industrial Production Methods
Industrial production of this compound often employs continuous flow systems to enhance efficiency and yield. For instance, the reaction of amines with dimethyl carbonate in the presence of solid catalysts has been reported as an environmentally friendly and efficient method for carbamate synthesis . This approach minimizes the use of hazardous materials and reduces energy consumption, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl N-(3-methylpyridin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxymonocarbonate ions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives, enhancing the compound’s versatility in different applications.
Wissenschaftliche Forschungsanwendungen
Phenyl N-(3-methylpyridin-4-yl)carbamate has a wide range of scientific research applications, including:
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of phenyl N-(3-methylpyridin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to enzyme inhibition or modulation of receptor activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, contributing to the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Phenyl N-(3-methylpyridin-4-yl)carbamate can be compared with other carbamate derivatives, such as:
Phenyl N-methyl-N-(2-pyridyl)carbamate: Similar in structure but with different substitution patterns, leading to variations in reactivity and biological activity.
Tert-butyl (4-hydroxybutyl)carbamate: Used in different applications due to its distinct functional groups and properties.
N-(pyridin-4-yl)pyridin-4-amine: Shares the pyridinyl moiety but differs in the overall structure and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H12N2O2 |
|---|---|
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
phenyl N-(3-methylpyridin-4-yl)carbamate |
InChI |
InChI=1S/C13H12N2O2/c1-10-9-14-8-7-12(10)15-13(16)17-11-5-3-2-4-6-11/h2-9H,1H3,(H,14,15,16) |
InChI-Schlüssel |
BCQJUMFIDKSRQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CN=C1)NC(=O)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


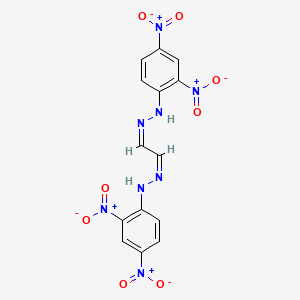
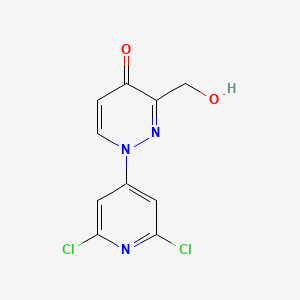
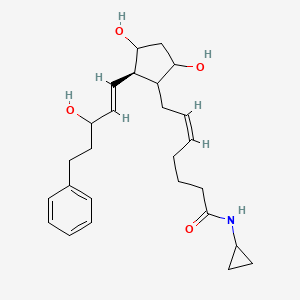
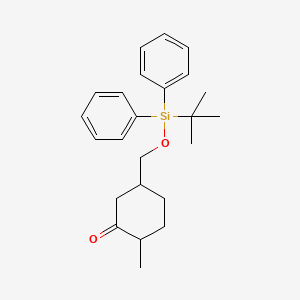
![sodium;(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B13857594.png)
![1-N-Ureido 2,6-Bis[[(1,1-dimethylethoxy)carbonyl]amino]-N3-[(1,1-dimethylethoxy)carbonyl]-tobramycin](/img/structure/B13857598.png)
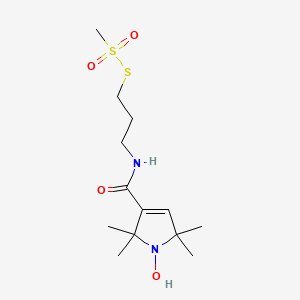

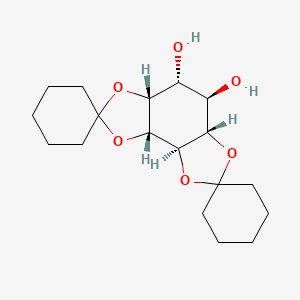

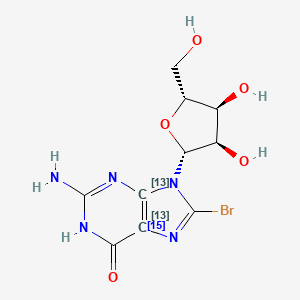
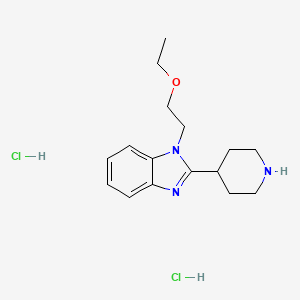
![4-Bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B13857650.png)

